1-(9h-Xanthen-9-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(9H-Xanthen-9-yl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C17H13NO3 and a molecular weight of 279.298 g/mol This compound is characterized by the presence of a xanthenyl group attached to a pyrrolidine-2,5-dione moiety
Preparation Methods
The synthesis of 1-(9H-Xanthen-9-yl)pyrrolidine-2,5-dione typically involves the reaction of xanthen-9-ylamine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(9H-Xanthen-9-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(9H-Xanthen-9-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its fluorescent properties make it useful in imaging and diagnostic applications.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(9H-Xanthen-9-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(9H-Xanthen-9-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
- 1-Benzyl-pyrrolidine-2,5-dione
- 1-Benzoyl-pyrrolidine-2,5-dione
- 2-(9H-Xanthen-9-yl)-isoindole-1,3-dione
- 2-(9H-Xanthen-9-yl)-indan-1,3-dione
These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its xanthenyl group, which imparts distinct chemical and physical properties .
Properties
CAS No. |
6319-54-6 |
---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-(9H-xanthen-9-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H13NO3/c19-15-9-10-16(20)18(15)17-11-5-1-3-7-13(11)21-14-8-4-2-6-12(14)17/h1-8,17H,9-10H2 |
InChI Key |
MHWNVIOPDLIRPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
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